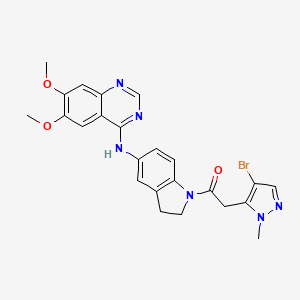

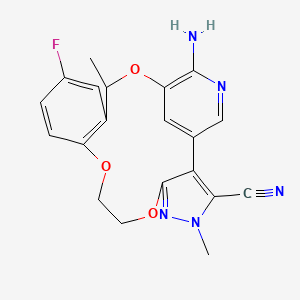

![molecular formula C25H24F3NO6S B10833714 Isopropyl 2-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B10833714.png)

Isopropyl 2-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Naphthalene derivative 1 is a compound belonging to the class of naphthalenes, which are polycyclic aromatic hydrocarbons consisting of two fused benzene rings. Naphthalene derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene derivatives can be synthesized through various methods, including the “building-blocks approach,” which involves connecting through single, double, and triple bonds . Specific synthetic routes may involve the use of catalysts such as gallium chlorides, gold chlorides, and boron trifluoride etherate .

Industrial Production Methods: Industrial production of naphthalene derivatives often involves the distillation and fractionation of petroleum or coal tar . These methods are efficient for large-scale production and ensure the availability of naphthalene derivatives for various applications.

Chemical Reactions Analysis

Types of Reactions: Naphthalene derivatives undergo various chemical reactions, including:

Oxidation: Naphthalene can be oxidized to form naphthoquinones.

Reduction: Reduction reactions can convert naphthalene derivatives into more saturated compounds.

Substitution: Electrophilic aromatic substitution reactions are common, where substituents are introduced into the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Molecular oxygen with catalysts such as cobalt complexes.

Reduction: Hydrogen gas with metal catalysts.

Substitution: Halogens (e.g., bromine) in the presence of catalysts.

Major Products:

Oxidation: Naphthoquinones.

Reduction: Dihydro-naphthalenes.

Substitution: Halogenated naphthalenes.

Scientific Research Applications

Naphthalene derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of naphthalene derivatives involves their interaction with molecular targets and pathways. For example, they can effectively intercept free radicals and bind to iron ions, preventing the formation of reactive oxygen species . This mechanism is crucial for their antioxidant and cytotoxic properties.

Comparison with Similar Compounds

Naphthalene derivative 1 can be compared with other similar compounds, such as:

Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.

Anthracene: A polycyclic aromatic hydrocarbon with three linearly fused benzene rings.

Naphthoquinones: Oxidized derivatives of naphthalene with quinone structures.

Uniqueness: Naphthalene derivative 1 is unique due to its specific structural features and the wide range of biological activities it exhibits. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula |

C25H24F3NO6S |

|---|---|

Molecular Weight |

523.5 g/mol |

IUPAC Name |

propan-2-yl 2-[4-[(2,4-dimethylphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate |

InChI |

InChI=1S/C25H24F3NO6S/c1-13(2)35-24(32)21(23(31)25(26,27)28)18-12-19(16-7-5-6-8-17(16)22(18)30)29-36(33,34)20-10-9-14(3)11-15(20)4/h5-13,21,29-30H,1-4H3 |

InChI Key |

PCUXRYBEDDOJPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Morpholin-4-yl-2-(2-piperidin-1-yl-ethyl)-isothiazolo[5,4-d]pyrimidin-3-one](/img/structure/B10833658.png)

![4-Amino-6-(1-(3-(trifluoromethoxy)phenyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B10833702.png)